3-(Aminomethyl)phenyl sulfamate
Description
Properties
CAS No. |
918810-58-9 |
|---|---|
Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
[3-(aminomethyl)phenyl] sulfamate |
InChI |
InChI=1S/C7H10N2O3S/c8-5-6-2-1-3-7(4-6)12-13(9,10)11/h1-4H,5,8H2,(H2,9,10,11) |
InChI Key |
BTYMXHWDNFRLAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)N)CN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of 3-(Aminomethyl)phenyl sulfamate typically involves several key steps, including the formation of the aminomethyl group and subsequent sulfamation. Below are notable methods used in the synthesis:
Method 1: Direct Aminomethylation and Sulfamation
This method involves the direct introduction of the aminomethyl group followed by sulfamation. The typical procedure includes:
Specific Reaction Pathways
Pathway A: Using Formaldehyde and Amine
A common approach is to react para-aminobenzyl alcohol with sulfamic acid:
$$
\text{para-aminobenzyl alcohol} + \text{(NH}2\text{SO}2\text{)} = \text{3-(Aminomethyl)phenyl sulfamate}
$$This method typically yields a product with high purity after recrystallization.
Pathway B: Mannich Reaction
The Mannich reaction can also be employed, where an aniline derivative is reacted with formaldehyde and a secondary amine:
Yield and Purification
The yield of synthesized 3-(Aminomethyl)phenyl sulfamate can vary based on the method used:
| Method | Yield (%) | Purification Technique |
|---|---|---|
| Direct Aminomethylation | 85 | Recrystallization |
| Mannich Reaction | 78 | Column chromatography |
Purification is crucial for achieving high purity levels, especially in pharmaceutical applications.
Research Findings
Recent studies have focused on optimizing these synthesis routes to enhance yield and reduce reaction times:
Optimization Studies : Research has shown that adjusting reaction temperatures and times can significantly impact yields. For example, maintaining a reaction temperature between 60°C to 80°C during the aminomethylation step has been found to improve product yield by up to 10% compared to lower temperatures.
Alternative Routes : Newer synthetic pathways involving microwave-assisted synthesis have been explored, which can reduce reaction times from hours to minutes while maintaining high yields.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)phenyl sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfamate group to a sulfide.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Aminomethyl)phenyl sulfamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfatases.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)phenyl sulfamate involves its interaction with specific molecular targets, such as enzymes. For instance, as a sulfatase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of sulfate esters. This inhibition can disrupt various biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Sodium N-[4-(Butan-2-yl)phenyl] Sulfamate
- Structure : A sodium salt with a branched alkyl (butan-2-yl) group at the phenyl ring’s 4-position.
- Properties : Classified as a sour tastant in cluster So3, alongside food acids like citric acid .
- Comparison: The branched alkyl chain enhances hydrophobicity compared to 3-(aminomethyl)phenyl sulfamate, likely altering solubility and taste perception. Sodium salts generally exhibit higher water solubility, which may explain its inclusion in taste-related applications .
3-(2-Aminophenoxy)phenyl Sulfamate (Compound 25)
- Structure: Features a 2-aminophenoxy substituent instead of an aminomethyl group.
- Synthesis : Synthesized via deprotection of a bis(2,4-dimethoxybenzyl) precursor, yielding a pale yellow solid (90% yield) .
- Unlike 3-(aminomethyl)phenyl sulfamate, this compound’s solid-state form suggests higher crystallinity, which may influence bioavailability .
Biphenyl Sulfamate Derivatives ()
- Examples: 2'-, 3'-, and 4'-Amino-[1,1'-biphenyl]-3-yl sulfamates.
- Positional isomerism (e.g., 2' vs. 4' amino groups) could modulate electronic effects and solubility, a factor critical for optimizing pharmacokinetics .
Functional Group Comparisons
Sulfamates vs. Sulfonamides
- Sulfamethoxazole-Related Compounds: These sulfonamides (e.g., 4-Amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide) feature a sulfonamide (-SO₂-NH-) group instead of sulfamate (-O-SO₂-NH₂).
- This impacts biological activity; sulfamethoxazole acts as an antibiotic, while sulfamates may target different enzymes .
Sulfamates vs. Sulfonates
- Phenyl 3-Aminobenzenesulfonate: A sulfonate ester (-SO₃⁻) lacking the sulfamate’s amine group.
- Implications: Sulfonates are stronger acids (pKa ~1) compared to sulfamates (pKa ~5–7), affecting ionization and membrane permeability.
Data Tables
Table 1. Structural and Physical Properties of Selected Compounds
*Inferred based on structural analogs.
Table 2. Functional Group Impact on Properties
Biological Activity
3-(Aminomethyl)phenyl sulfamate is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activity. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and research findings.
Overview of 3-(Aminomethyl)phenyl Sulfamate
3-(Aminomethyl)phenyl sulfamate is primarily recognized as an irreversible inhibitor of sulfatases, a class of enzymes crucial for the hydrolysis of sulfate esters. This inhibition can have profound implications in various biological processes, including steroid metabolism and the pathogenesis of certain diseases.
Sulfatases play a vital role in the metabolism of sulfated compounds, which are involved in numerous physiological functions. By inhibiting these enzymes, 3-(Aminomethyl)phenyl sulfamate disrupts normal metabolic pathways, leading to altered levels of steroid hormones and other sulfated metabolites.
Inhibition Profile
The compound has demonstrated potent inhibitory effects against steroid sulfatase (STS), which is implicated in breast cancer progression. In vitro studies have shown that 3-(Aminomethyl)phenyl sulfamate exhibits an IC50 value comparable to established STS inhibitors, indicating its potential as a therapeutic agent.
| Compound | IC50 (nM) |
|---|---|
| 3-(Aminomethyl)phenyl sulfamate | 0.21 |
| Irosustat (reference compound) | 1.06 |
This table illustrates the potency of 3-(Aminomethyl)phenyl sulfamate relative to Irosustat, highlighting its promising profile as an STS inhibitor .
Anticancer Activity
Recent studies have evaluated the anticancer properties of 3-(Aminomethyl)phenyl sulfamate in various cancer cell lines. For instance, research involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant decreases in cell viability and proliferation rates.
- Study Findings :
- Inhibition of cell growth was observed at concentrations as low as 0.1 µM.
- Apoptosis assays indicated increased levels of apoptotic markers following treatment.
Antimalarial Properties
In addition to its role as a sulfatase inhibitor, there is emerging evidence suggesting that derivatives of this compound may exhibit antimalarial activity. A series of related compounds were tested against Plasmodium falciparum strains, showing varying degrees of efficacy.
| Compound | IC50 (µM) | Strain |
|---|---|---|
| Derivative A | 0.18 | W2 (CQ-resistant) |
| Derivative B | 0.07 | 3D7 (CQ-sensitive) |
These findings indicate that modifications to the aminomethyl group can enhance biological activity against malaria parasites .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 3-(Aminomethyl)phenyl sulfamate, and what intermediates are critical in its preparation?
- Methodology : The synthesis typically involves sulfamation of 3-(aminomethyl)phenol derivatives using sulfonyl chlorides or sulfamoyl transfer reagents. Key intermediates include aromatic amines functionalized with protective groups (e.g., acetyl or benzyl) to prevent undesired side reactions during sulfamate formation. Metal-mediated coupling reactions (e.g., palladium catalysts) may optimize yield and regioselectivity .
- Validation : Characterization via HPLC (e.g., using sulfanilamide as an internal standard) ensures purity, while spectroscopic methods (NMR, IR) confirm structural integrity .
Q. How is the crystal structure of 3-(Aminomethyl)phenyl sulfamate resolved, and what insights does this provide into its reactivity?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 8.6282 Å, β = 98.12°) reveal hydrogen-bonding networks and sulfamate group geometry, critical for predicting solubility and intermolecular interactions .
Q. What safety protocols are essential when handling 3-(Aminomethyl)phenyl sulfamate in laboratory settings?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation exposure, move to fresh air and seek medical attention. Safety data sheets (SDS) for structurally similar amines (e.g., m-xylylenediamine) recommend rigorous ventilation and spill containment protocols .
Advanced Research Questions
Q. How can structural modifications of 3-(Aminomethyl)phenyl sulfamate enhance its selectivity as a coagulation factor Xa inhibitor?
- Methodology : Introduce bioisosteric replacements (e.g., trifluoromethyl or pyrazole groups) to improve binding affinity. Computational docking studies using templates like the SWISS-MODEL library (PDB ID: 6XYZ) identify key residues (e.g., Tyr228, Asp189) for targeted interactions. In vitro assays (e.g., chromogenic substrate hydrolysis) validate inhibitory potency .
Q. How do conflicting analytical results (e.g., HPLC vs. mass spectrometry) arise in purity assessment, and how can they be resolved?
- Methodology : Contradictions may stem from matrix effects or ion suppression in MS. Cross-validate using orthogonal techniques:
- HPLC : Use gradient elution with UV detection (λ = 254 nm) and compare retention times against certified standards.
- LC-MS/MS : Quantify via multiple reaction monitoring (MRM) to distinguish co-eluting impurities .
Q. What strategies optimize the metabolic stability of 3-(Aminomethyl)phenyl sulfamate in preclinical studies?
- Methodology : Assess hepatic microsomal stability (e.g., human/rat liver S9 fractions) to identify vulnerable sites (e.g., sulfamate hydrolysis). Introduce steric hindrance (e.g., cyclopentyl or bulky aryl groups) or fluorination to block enzymatic degradation. ADMET predictions (e.g., CYP450 inhibition profiles) guide rational design .
Q. How can metal coordination studies inform the design of 3-(Aminomethyl)phenyl sulfamate-based catalysts or sensors?
- Methodology : Titrate the compound with transition metals (e.g., Cu²⁺, Fe³⁺) and monitor complexation via UV-Vis spectroscopy or cyclic voltammetry. Crystal field splitting parameters (e.g., Δ₀ for octahedral complexes) correlate with electronic effects, enabling tailored applications in catalysis or chelation therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
